3,3,3-Trifluoropropane-1-thiol

Description

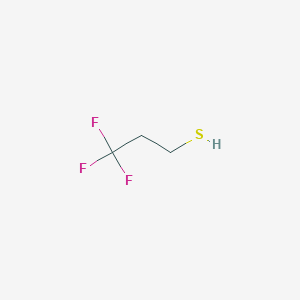

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3S/c4-3(5,6)1-2-7/h7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDTWHHINWNFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69412-76-6 | |

| Record name | 3,3,3-trifluoropropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 3,3,3 Trifluoropropane 1 Thiol

Nucleophilic Reactivity of the Thiol Functionality

The thiol group of 3,3,3-Trifluoropropane-1-thiol is a potent nucleophile, enabling its participation in a variety of substitution and addition reactions. The reactivity of the thiol is significantly influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group.

Para-Fluoro-Thiol Reactions (PFTR) and Related Substitutions

The Para-Fluoro-Thiol Reaction (PFTR) is a type of nucleophilic aromatic substitution where a thiol displaces a fluorine atom located para to an activating group on an aromatic ring. nih.gov This reaction is a powerful tool for the modification of polymers and biomolecules. rsc.org The mechanism involves the deprotonation of the thiol by a base to form a more nucleophilic thiolate anion, which then attacks the electron-deficient aromatic ring.

While specific studies detailing the use of this compound in PFTR are not extensively documented in the literature, the general principles of this reaction are well-established. The reaction rate is dependent on several factors, including the nature of the solvent, the strength of the base, and the reactivity of the thiol. researchgate.net For aliphatic thiols, the use of a stronger base is often necessary to facilitate the deprotonation and achieve a reasonable reaction rate. researchgate.net

Table 1: General Parameters Influencing Para-Fluoro-Thiol Reactions

| Parameter | Effect on Reaction Rate | Notes |

|---|---|---|

| Base Strength | Stronger bases generally increase the rate | Facilitates the formation of the reactive thiolate anion. researchgate.net |

| Solvent Polarity | More polar solvents can accelerate the reaction | Stabilizes the charged intermediates in the reaction pathway. researchgate.net |

| Temperature | Higher temperatures typically increase the rate | Provides the necessary activation energy for the reaction. rsc.org |

| Thiol pKa | Lower pKa (more acidic) thiols can react faster | Easier deprotonation to form the thiolate. The trifluoromethyl group in this compound is expected to lower its pKa compared to non-fluorinated analogs. |

Michael Addition Reactions with Unsaturated Systems

The thiol-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, is a highly efficient and versatile "click" reaction. sci-hub.se This reaction can be catalyzed by either a base or a nucleophile. In the base-catalyzed pathway, the base abstracts the acidic proton from the thiol to generate a thiolate, which then adds to the Michael acceptor. mdpi.com In the nucleophile-catalyzed mechanism, the nucleophile first adds to the alkene, generating a carbanion that then deprotonates the thiol. sci-hub.se

The reactivity of thiols in Michael additions is influenced by their pKa and steric accessibility. sci-hub.se The electron-withdrawing trifluoromethyl group in this compound is expected to increase its acidity, thereby facilitating the formation of the thiolate and potentially increasing the reaction rate in base-catalyzed Michael additions. nih.gov

Table 2: Factors Affecting Thiol-Michael Addition Reactions

| Factor | Influence on Reaction | Reference |

|---|---|---|

| Catalyst | Base or nucleophile initiates the reaction. | sci-hub.semdpi.com |

| Thiol Acidity (pKa) | More acidic thiols can lead to faster reactions with base catalysts. | nih.gov |

| Michael Acceptor | Electron-poor alkenes (e.g., acrylates, maleimides) are more reactive. | nsf.gov |

| Solvent | Polar aprotic solvents are often used. | rsc.org |

Radical-Mediated Transformations Involving this compound

Thiol-ene reactions are radical-mediated additions of a thiol to an alkene, proceeding via an anti-Markovnikov addition mechanism. mdpi.com These reactions are typically initiated by photolysis or thermal decomposition of a radical initiator. The process involves the formation of a thiyl radical, which then adds to the double bond of the alkene. researchgate.net

While specific studies on the radical-mediated reactions of this compound are limited, the radical addition of the related compound 3,3,3-trifluoropropene (B1201522) has been investigated. rsc.org This suggests the feasibility of generating and utilizing radicals from trifluoropropyl-containing molecules. The trifluoromethyl group's influence on the stability and reactivity of adjacent radicals would be a key factor in these transformations.

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that significantly impacts the physicochemical properties and reactivity of a molecule. Its presence in this compound has several important consequences:

Increased Acidity of the Thiol: The inductive effect of the CF3 group increases the acidity of the S-H bond, making the thiol more readily deprotonated. This enhances its reactivity in base-catalyzed nucleophilic reactions.

Influence on Radical Stability: The CF3 group can influence the stability of radical intermediates formed during radical-mediated reactions, which in turn affects the regioselectivity and rate of these transformations.

Reaction Kinetics and Computational Mechanistic Elucidation

Detailed kinetic studies and computational modeling are invaluable tools for understanding the mechanisms of chemical reactions. For the reactions involving this compound, kinetic analysis would provide quantitative data on reaction rates, activation energies, and the influence of various parameters. researchgate.net

Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict reaction outcomes. researchgate.net For instance, computational studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals have provided detailed insights into the potential energy surfaces and reaction mechanisms. mdpi.com Similar studies on this compound would be instrumental in elucidating the intricate details of its reactivity in nucleophilic and radical reactions, and in quantifying the electronic effects of the trifluoromethyl group.

Derivatives and Functionalization Strategies of 3,3,3 Trifluoropropane 1 Thiol

Synthesis of Thioether and Thioester Derivatives

The sulfur atom of 3,3,3-Trifluoropropane-1-thiol is a soft nucleophile, readily participating in reactions with carbon-based electrophiles to form thioethers and thioesters. These reactions are fundamental strategies for creating new carbon-sulfur bonds.

Thioether Synthesis: Thioethers (or sulfides) are commonly synthesized via the Williamson ether synthesis model, which involves the S-alkylation of a thiolate anion with an organohalide. For this compound, this process begins with deprotonation of the thiol using a suitable base (e.g., sodium hydride, potassium carbonate) to generate the highly nucleophilic 3,3,3-trifluoropropanethiolate. This anion then displaces a halide or other suitable leaving group from an alkyl, allyl, or benzyl (B1604629) electrophile in an SN2 reaction to yield the corresponding thioether. A wide range of electrophiles can be used, making this a versatile method for derivatization.

Thioester Synthesis: Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. They are typically prepared by the S-acylation of a thiol. One common method involves the reaction of this compound with an acyl chloride or acid anhydride. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. Alternatively, thioesters can be formed by the direct condensation of the thiol with a carboxylic acid using a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). nih.gov

| Derivative Type | Electrophile | Reagent/Catalyst | General Reaction | Product Class |

| Thioether | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | CF₃CH₂CH₂SH + R-X → CF₃CH₂CH₂S-R + HX | Alkyl trifluoropropyl thioether |

| Thioether | Benzyl Halide (Bn-X) | Base (e.g., NaH, K₂CO₃) | CF₃CH₂CH₂SH + Bn-X → CF₃CH₂CH₂S-Bn + HX | Benzyl trifluoropropyl thioether |

| Thioester | Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | CF₃CH₂CH₂SH + RCOCl → CF₃CH₂CH₂S-COR + HCl | S-(3,3,3-Trifluoropropyl) thioate |

| Thioester | Carboxylic Acid (RCOOH) | Coupling Agent (e.g., DCC) | CF₃CH₂CH₂SH + RCOOH → CF₃CH₂CH₂S-COR + Dicyclohexylurea | S-(3,3,3-Trifluoropropyl) thioate |

Incorporation into Complex Molecular Frameworks

The reactivity of the thiol group allows for the incorporation of the 3,3,3-trifluoropropyl motif into larger and more complex molecules through various carbon-sulfur bond-forming reactions. This is particularly valuable in medicinal chemistry and materials science, where the introduction of fluorine can significantly alter a molecule's properties.

One of the most powerful methods for this incorporation is the Thiol-Michael addition (or thia-Michael reaction). nih.gov In this reaction, the 3,3,3-trifluoropropanethiolate anion acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound, such as an acrylate, methacrylate, or maleimide (B117702). nih.govresearchgate.net This reaction is highly efficient and proceeds under mild conditions, often catalyzed by a weak base or nucleophile, making it suitable for complex substrates. nih.gov

Another key strategy is the thiol-ene reaction , which proceeds via a free-radical mechanism. nih.gov This reaction involves the radical-initiated addition of the S-H bond across a carbon-carbon double bond (an 'ene'). The reaction can be initiated by light (photoinitiation) or heat and is highly efficient for forming thioether linkages, effectively "clicking" the trifluoropropyl group onto an alkene-containing molecule. rsc.org This method is valued for its high yields, tolerance of various functional groups, and stereospecificity.

These reactions provide robust pathways for integrating the CF₃CH₂CH₂S- unit into diverse molecular architectures, from small organic molecules to polymers.

Formation of Fluorinated Organosulfur Compounds

Beyond thioethers and thioesters, this compound serves as a precursor for other classes of fluorinated organosulfur compounds through transformations of the sulfur atom itself. The most common of these is oxidation.

The oxidation state of the sulfur in the thiol can be readily modified to produce disulfides, sulfinic acids, and sulfonic acids.

Disulfides: Mild oxidation of this compound, for example with iodine (I₂), air in the presence of a base, or hydrogen peroxide under controlled conditions, leads to the formation of the corresponding disulfide, bis(3,3,3-trifluoropropyl) disulfide (CF₃CH₂CH₂S-SCH₂CH₂CF₃). This reaction involves the coupling of two thiol molecules through a disulfide bond.

Sulfinic and Sulfonic Acids: Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or excess hydrogen peroxide, can oxidize the thiol further. google.com The first stable oxidation product beyond the disulfide is 3,3,3-trifluoropropane-1-sulfinic acid (CF₃CH₂CH₂SO₂H). With more potent oxidation conditions, the fully oxidized 3,3,3-trifluoropropane-1-sulfonic acid (CF₃CH₂CH₂SO₃H) can be obtained. google.com These acidic derivatives have distinct chemical properties and potential applications as intermediates or surfactants.

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | Mild Oxidant (e.g., I₂, air) | Bis(3,3,3-trifluoropropyl) disulfide | Disulfide |

| This compound | Strong Oxidant (e.g., H₂O₂, m-CPBA) | 3,3,3-Trifluoropropane-1-sulfinic acid | Sulfinic Acid |

| This compound | Excess Strong Oxidant | 3,3,3-Trifluoropropane-1-sulfonic acid | Sulfonic Acid |

Conjugation of this compound with Macromolecules

The selective reactivity of thiols makes them ideal functional groups for covalently attaching small molecules to macromolecules such as proteins and synthetic polymers. This process, known as conjugation, allows for the precise installation of the trifluoropropyl group to modify the properties of the macromolecule.

Bioconjugation: In the context of proteins and peptides, conjugation strategies often target the side chain of the amino acid cysteine, which contains a thiol group. Conversely, a molecule containing a thiol, like this compound, can be attached to proteins using thiol-reactive functional groups. The most common reaction for this purpose is the Michael addition of the thiol to a maleimide moiety. nih.govthno.org Many proteins and antibodies can be engineered to contain accessible cysteine residues or can be functionalized with maleimide linkers, enabling the site-specific attachment of the 3,3,3-trifluoropropyl group. nih.govresearchgate.net This is a cornerstone technique in the development of antibody-drug conjugates and other functional biotherapeutics. researchgate.net

Polymer Functionalization: In materials science, this compound can be grafted onto synthetic polymer backbones to create functional materials with tailored properties, such as hydrophobicity or specific binding capabilities. Thiol-ene and thiol-Michael addition reactions are exceptionally well-suited for polymer modification due to their high efficiency and mild reaction conditions. researchgate.net Polymers synthesized with pendant alkene or maleimide groups can be readily functionalized by reaction with this compound. nih.gov Similarly, polymers containing epoxide groups can be modified via a base-catalyzed thiol-epoxy ring-opening reaction. rsc.org These methods provide a powerful toolkit for creating advanced fluorinated polymeric materials.

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of 3,3,3-Trifluoropropane-1-thiol, offering detailed information about the hydrogen, fluorine, and carbon environments within the molecule.

Proton (¹H) NMR Applications

Proton NMR spectroscopy of this compound provides distinct signals corresponding to the different proton environments. The thiol proton (-SH) typically appears as a triplet, a result of coupling to the adjacent methylene (B1212753) group. The two methylene groups (-CH₂-) in the propyl chain are chemically distinct, leading to complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene group adjacent to the thiol (C1) and the methylene group adjacent to the trifluoromethyl group (C2) can be distinguished by their chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| HS- | 1.3 - 1.6 | t | ~8 |

| -CH₂-S- | 2.6 - 2.8 | m | - |

| -CF₃-CH₂- | 2.3 - 2.5 | m | - |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorinated Moiety Analysis

Fluorine-19 NMR is a powerful tool for analyzing the trifluoromethyl (-CF₃) group in this compound. A single signal is expected due to the chemical equivalence of the three fluorine atoms. This signal will appear as a triplet due to coupling with the protons on the adjacent methylene group (C2). The chemical shift of the -CF₃ group provides a clear indication of its electronic environment.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (³JH-F, Hz) |

|---|---|---|---|

| -CF₃ | ~ -65 to -70 | t | ~10 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Carbon (¹³C) NMR for Backbone Elucidation

Carbon-13 NMR spectroscopy allows for the characterization of the carbon backbone of this compound. Three distinct signals are anticipated, corresponding to the three carbon atoms in the propane (B168953) chain. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the methylene carbons are influenced by the neighboring sulfur and trifluoromethyl groups.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JC-F, Hz) |

|---|---|---|---|

| C1 (-CH₂-S-) | 20 - 25 | t | - |

| C2 (-CF₃-CH₂-) | 35 - 40 | q | ~30 |

| C3 (-CF₃) | 125 - 130 | q | ~275 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Multi-dimensional NMR Techniques for Complex Structureswikipedia.orguvic.ca

In cases of more complex molecules containing the 3,3,3-trifluoropropylthiol moiety, or for unambiguous assignment of the signals of the parent compound, multi-dimensional NMR techniques are invaluable. uvic.ca

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons. Cross-peaks would be observed between the thiol proton and the adjacent methylene protons (C1), and between the protons of the two methylene groups (C1 and C2), confirming their connectivity. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms. It would definitively assign the proton signals of the C1 and C2 methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This technique would show correlations between the fluorine atoms and the protons on the adjacent C2 carbon, confirming the ³JH-F coupling.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. ufl.edu For this compound, characteristic vibrational modes can be predicted. libretexts.orgyoutube.com

S-H Stretch: A weak to medium absorption band is expected in the IR spectrum around 2550-2600 cm⁻¹ for the thiol S-H stretch. This is a highly characteristic peak for thiols.

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.

C-F Stretch: Strong and characteristic C-F stretching bands are expected in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

C-S Stretch: A weak absorption for the C-S stretch is typically observed in the range of 600-800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the S-H and C-S stretching vibrations, which can sometimes be weak in the IR spectrum. youtube.com

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| S-H | Stretch | 2550 - 2600 |

| C-H | Stretch | 2850 - 3000 |

| C-F | Stretch | 1100 - 1350 |

| C-S | Stretch | 600 - 800 |

Note: These are general ranges and the exact peak positions can vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the determination of the precise molecular formula. For C₃H₅F₃S, the expected exact mass can be calculated and compared to the experimental value.

The calculated monoisotopic mass of this compound (C₃H₅F₃S) is approximately 130.0091 u. HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), thus confirming the molecular formula.

X-ray Diffraction Studies of Ordered Assemblies

X-ray diffraction is a pivotal technique for elucidating the three-dimensional arrangement of atoms and molecules in crystalline solids and other ordered structures. For organosulfur compounds like this compound, this method is instrumental in characterizing the structure of self-assembled monolayers (SAMs) on various substrates, most notably gold. These organized layers are of significant interest for their potential applications in surface modification, nanotechnology, and molecular electronics.

Research into the structure of alkanethiol SAMs has revealed that the molecular arrangement is a delicate balance of molecule-substrate interactions and intermolecular forces. While long-chain alkanethiols typically form well-ordered, densely packed monolayers, the structural characteristics of short-chain thiols, particularly those with fluorinated termini, are more complex and less extensively documented.

As of this writing, specific single-crystal X-ray diffraction data for this compound is not available in publicly accessible research. The high volatility and challenges in crystallizing short-chain thiols often preclude traditional single-crystal X-ray analysis. Consequently, structural investigations of such compounds predominantly rely on surface-sensitive techniques, such as grazing incidence X-ray diffraction (GIXD) and X-ray reflectivity (XRR), applied to their self-assembled monolayers.

General Findings from Related Systems

Studies on analogous short-chain and fluorinated alkanethiols provide insights into the likely structural behavior of this compound SAMs. It has been observed that the degree of ordering in perfluorinated SAMs tends to decrease with shorter chain lengths. nih.gov For instance, a study on the phase transitions of n-alkanethiols on gold surfaces noted a structural change occurring from n-propanethiol to n-butanethiol, indicating a high sensitivity of the monolayer structure to the chain length. rsc.org

In a hypothetical GIXD study of a this compound SAM on a Au(111) surface, the analysis would focus on determining key structural parameters. These would include the lattice structure of the monolayer, the tilt angle of the molecular chains with respect to the surface normal, and the packing density. Such data is crucial for understanding the surface properties imparted by the monolayer.

Hypothetical Structural Data Table

The following table illustrates the type of data that would be generated from a GIXD experiment on a well-ordered SAM of this compound. It is important to emphasize that this data is hypothetical and serves only as an example of the expected parameters.

| Parameter | Hypothetical Value | Description |

| Unit Cell Parameters | ||

| a | ~5.0 Å | Lattice constant in one direction. |

| b | ~8.7 Å | Lattice constant in the perpendicular direction. |

| γ | ~90° | Angle between the lattice vectors. |

| Molecular Tilt | ||

| Tilt Angle (θ) | 25-35° | The angle of the molecular backbone with respect to the surface normal. |

| Tilt Azimuth | Varies | The direction of the molecular tilt relative to the substrate lattice. |

| Layer Properties | ||

| Monolayer Thickness | ~0.5-0.7 nm | The vertical height of the self-assembled monolayer. |

| Area per Molecule | ~21-23 Ų | The surface area occupied by a single molecule. |

Theoretical and Computational Investigations of 3,3,3 Trifluoropropane 1 Thiol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

A Density Functional Theory (DFT) investigation of 3,3,3-Trifluoropropane-1-thiol would provide fundamental insights into its electronic properties and predict its chemical behavior. Such a study would typically calculate a range of molecular descriptors.

Key Electronic and Reactivity Descriptors:

| Descriptor | Description | Predicted Significance for this compound |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, respectively. | These would indicate the molecule's ability to donate or accept electrons, with the trifluoromethyl group expected to lower the energy of both orbitals. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | This would likely show a high electron density around the fluorine and sulfur atoms, indicating regions of high electronegativity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | The MEP would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index. | These would quantify the overall reactivity of the molecule, with the strong electron-withdrawing CF3 group expected to influence these values significantly. |

Without specific studies, no empirical data can be presented here.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound would be explored through conformational analysis. This involves identifying the most stable spatial arrangements (conformers) of the molecule.

A computational scan of the potential energy surface by systematically rotating the C-C and C-S bonds would reveal the various low-energy conformers. The relative energies of these conformers would determine their population at a given temperature. The strong dipole moment introduced by the CF3 group would likely play a significant role in determining the preferred conformations.

Furthermore, the study of intermolecular interactions would be crucial to understanding its behavior in condensed phases. This would involve computational modeling of dimers or larger clusters of this compound to investigate the nature and strength of interactions such as:

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor.

Dipole-Dipole Interactions: The polar C-F and C-S bonds would lead to significant dipole-dipole forces.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling could be employed to investigate the mechanisms of various reactions involving this compound. This would involve mapping the potential energy surface for a given reaction to identify the lowest energy pathway from reactants to products.

A key aspect of this analysis is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Potential Reaction Types for Investigation:

| Reaction Type | Description |

| Oxidation | The conversion of the thiol to a sulfenic acid, sulfinic acid, or sulfonic acid. |

| Nucleophilic Substitution | Reactions where the thiolate anion acts as a nucleophile. |

| Radical Reactions | Reactions involving the homolytic cleavage of the S-H bond. |

For each reaction, the geometries of the reactants, transition states, and products would be optimized, and their energies calculated to provide a detailed thermodynamic and kinetic profile.

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) studies aim to correlate the molecular structure of a compound with its reactivity and physical properties. For this compound, this would involve comparing its computed properties with those of a series of related thiols.

By systematically modifying the structure (e.g., changing the fluorine substitution pattern or the length of the alkyl chain) and calculating the resulting changes in electronic properties, reactivity descriptors, and physical properties (like boiling point or solubility), a predictive model could be developed. The strong inductive effect of the trifluoromethyl group would be a key variable in such a study, and its influence on the acidity of the thiol proton and the nucleophilicity of the sulfur atom would be of particular interest.

Academic Applications and Emerging Research Directions

Applications in Polymer and Materials Chemistry

The presence of the trifluoromethyl group in 3,3,3-trifluoropropane-1-thiol imparts desirable properties such as low surface energy, hydrophobicity, and chemical inertness to polymers and materials. These characteristics are exploited in the development of advanced materials with tailored surface properties and enhanced stability.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Thiols, in particular, have a strong affinity for noble metal surfaces like gold, silver, and copper, forming well-defined and densely packed monolayers. uh.edu Fluorinated thiols, including this compound, are of particular interest for creating surfaces with low energy, which translates to hydrophobic and oleophobic properties. rsc.orgresearchgate.net

The adsorption of fluorinated alkanethiols onto a substrate like gold allows for the creation of thin-film interfaces with specific degrees of fluorination. rsc.org These fluorinated SAMs (FSAMs) are often compared to polytetrafluoroethylene (PTFE) for their low surface energy and chemical inertness, making them suitable for a wide array of technologies. rsc.org The incorporation of the CF3 group from this compound can produce a densely packed, liquid-repellent monolayer. researchgate.net

The structure and properties of these SAMs are influenced by the degree of fluorination and the structure of the fluorinated moiety. rsc.org Research has shown that fluorinated alkanethiols can surpass their hydrocarbon counterparts in chemical and biological inertness, as well as thermal stability. researchgate.net However, the interplay between the fluorocarbon and hydrocarbon segments of the molecule can lead to disordered and loosely packed films. researchgate.net Despite this, FSAMs have been utilized to modify colloidal systems and create anti-adhesive materials. rsc.org

| Property | Description |

| Surface Energy | The presence of the trifluoromethyl group significantly lowers the surface energy of the monolayer, leading to hydrophobic and oleophobic characteristics. |

| Chemical Inertness | The strong carbon-fluorine bonds contribute to the chemical stability and resistance of the SAMs to harsh environments. |

| Thermal Stability | Fluorinated SAMs generally exhibit higher thermal stability compared to their non-fluorinated counterparts. |

| Molecular Packing | The packing density and orientation of the molecules in the SAM can be influenced by the interactions between the fluorinated chains and the substrate. |

The incorporation of fluorine into polymers like polyurethanes and polysiloxanes can dramatically alter their properties, enhancing their thermal stability, chemical resistance, and surface characteristics. nih.govmdpi.comresearchgate.net this compound can serve as a valuable monomer or chain modifier in the synthesis of these advanced materials.

Fluorinated Polyurethanes: Fluorinated polyurethanes (FPUs) combine the beneficial properties of both fluoropolymers and polyurethanes, such as high thermal stability, good mechanical properties, and excellent chemical resistance. mdpi.comresearchgate.net The introduction of fluorinated segments can be achieved by using fluorinated diisocyanates, chain extenders, or soft segments. semanticscholar.org While fluorinated alcohols are commonly used, this compound offers an alternative route to introduce the trifluoropropyl group, potentially through thiol-ene reactions or by modifying isocyanate-terminated prepolymers. The resulting FPUs can exhibit low glass transition temperatures and high decomposition onset temperatures. nih.govsemanticscholar.org

Fluorinated Polysiloxanes: Polysiloxanes are known for their flexibility and thermal stability. The incorporation of 3,3,3-trifluoropropyl groups into the polysiloxane backbone leads to poly[methyl(3,3,3-trifluoropropyl)siloxane] (PTFPMS), a material with excellent resistance to oils, fuels, and solvents, as well as extreme temperatures. nih.govnih.gov The synthesis typically involves the ring-opening copolymerization of cyclic siloxane monomers. nih.govrsc.org The introduction of the trifluoropropyl group improves the oil resistance of the resulting silicone rubber. rsc.org

| Polymer Type | Key Features of Fluorination | Potential Role of this compound |

| Fluorinated Polyurethanes | Enhanced thermal stability, chemical resistance, low surface energy. mdpi.comresearchgate.net | As a chain extender or for surface modification to impart hydrophobicity. |

| Fluorinated Polysiloxanes | Improved oil and solvent resistance, performance at extreme temperatures. nih.govnih.gov | As a precursor for the synthesis of PTFPMS, enhancing the material's chemical resistance. rsc.org |

Thiol-ene chemistry is a "click" reaction that involves the rapid and efficient reaction between a thiol and an alkene, typically initiated by UV light. mdpi.comnih.gov This methodology is widely used for the fabrication of crosslinked three-dimensional networks with tunable properties. rsc.org this compound can be employed as the thiol component in these systems to create fluorinated polymer networks.

The versatility of thiol-ene photopolymerization allows for the creation of materials with a wide range of mechanical properties, from rigid to soft, by simply adjusting the monomer feed ratio. rsc.org The incorporation of this compound can be used to modify the surface properties of the resulting network, for instance, to create superhydrophobic surfaces. rsc.org These fluorinated thiol-ene systems have potential applications in microfluidics, where their mechanical strength, solvent resistance, and ease of surface functionalization are highly advantageous. acs.orgresearchgate.net

Utility in Complex Molecule Synthesis for Agrochemical and Medicinal Chemistry Research (as a synthetic building block)

Fluorine-containing building blocks are crucial in the development of modern agrochemicals and pharmaceuticals due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability and binding affinity. researchgate.net this compound serves as a valuable synthon for introducing the trifluoropropylthio moiety into complex organic molecules.

In agrochemical research, the introduction of fluorine is a common strategy to enhance the efficacy of pesticides. ccspublishing.org.cn For example, a radical thiol-ene reaction has been utilized in the synthesis of the insecticidal candidate Tyclopyrazoflor, which involves the addition of a thiol to trifluoropropene. ccspublishing.org.cn This highlights the utility of the trifluoropropylthio group in constructing biologically active molecules. The use of fluorine-containing building blocks like this compound is a predominant approach for the synthesis of many agrochemicals. researchgate.net

In medicinal chemistry, the strategic incorporation of fluorine can significantly improve the pharmacological profile of a drug candidate. The trifluoromethyl group is known to enhance properties such as lipophilicity and metabolic stability. The synthesis of complex molecules for drug discovery often relies on the use of versatile building blocks, and this compound provides a reliable method for introducing the trifluoropropylthio group into a target molecule.

Catalytic Roles and Ligand Design in Organic Transformations

The unique electronic properties of the trifluoromethyl group can influence the reactivity and catalytic activity of the thiol group in this compound.

Thiols can act as nucleophilic catalysts in a variety of organic reactions. The presence of the electron-withdrawing trifluoromethyl group in this compound can modulate the pKa of the thiol proton, potentially influencing its catalytic efficiency. Thiol-based organocatalysis has been explored for various transformations, including Michael additions and other carbon-carbon bond-forming reactions. While specific studies focusing solely on this compound as an organocatalyst are not extensively documented, the principles of thiol-promoted catalysis suggest its potential in this area. For instance, thiols have been used as promoters in catalytic systems for the production of biofuels. rsc.org

Derivatives as Ligands in Transition-Metal Catalysis

The unique electronic properties imparted by fluorinated groups have made them valuable components in the design of ligands for transition-metal catalysis. While direct research into ligands derived from this compound is an emerging area, the principles can be inferred from the extensive studies on related fluoroalkylthiolated compounds, particularly in reactions involving the introduction of the trifluoromethylthio (SCF₃) group. nih.govbeilstein-journals.org The strong electron-withdrawing nature of the trifluoropropyl group can significantly influence the electronic environment of a metal center, thereby modulating its reactivity, stability, and selectivity in catalytic cycles.

Derivatives of this compound can be envisioned as ligands for various transition metals, including palladium, copper, and nickel, which are pivotal in modern organic synthesis. These ligands could play a crucial role in cross-coupling reactions and C-H bond functionalization. nih.gov The presence of the fluorinated alkyl chain can enhance the stability of the metal complex and influence the reductive elimination step, which is often rate-determining in catalytic cycles. The development of new methodologies for incorporating fluorinated thioethers is an area of tremendous expansion, driven by the unique lipophilicity and strong withdrawing character these moieties impart to target molecules. nih.gov

Future research may focus on synthesizing and characterizing specific metal complexes bearing ligands derived from this compound to evaluate their efficacy in challenging catalytic transformations.

| Catalytic Reaction Type | Potential Role of Fluorinated Thiol Ligands | Relevant Transition Metals |

| Cross-Coupling Reactions | Modulate oxidative addition and reductive elimination steps, improve catalyst stability. | Palladium, Nickel, Copper |

| C-H Bond Activation/Functionalization | Influence reactivity and selectivity (e.g., ortho-position functionalization), stabilize high-valent metal intermediates. nih.gov | Palladium, Copper, Rhodium, Iridium |

| Asymmetric Catalysis | Provide a unique steric and electronic environment for enantioselective transformations. | Rhodium, Ruthenium, Palladium |

Advanced Materials and Nanotechnology Applications

Fluorinated Nanocapsule Formulation

In the field of biomedical imaging, this compound (referred to as trifluoropropyl mercaptan in some studies) has been utilized as a key reagent in the formulation of advanced nanocapsules for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov ¹⁹F MRI is a powerful diagnostic tool that relies on the detection of fluorinated contrast agents, offering high specificity as the ¹⁹F nucleus is virtually absent in biological tissues. nih.gov The challenge often lies in formulating these agents, which are typically hydrophobic and lipophobic, for safe and effective systemic administration. nih.govnih.gov

One successful approach involves the synthesis of amphiphilic and fluorinated polymers that can self-assemble into nanocapsules. In a notable study, an unsaturated poly(hydroxyalkanoate) (PHAU) polymer was functionalized using a thiol-ene addition reaction. nih.gov This reaction grafted perfluorinated chains onto the polymer backbone, with this compound being one of the fluorinated thiols employed. nih.gov The resulting amphiphilic fluorinated polymer was then used to encapsulate a liquid core of perfluorooctyl bromide (PFOB), a common ¹⁹F MRI contrast agent, through an emulsion-evaporation process. nih.gov

| Fluorinated Thiol Used in Synthesis | Number of Fluorine Atoms | Resulting Polymer | Application |

| This compound | 3 | PHA-g-F | Formulation of nanocapsules for ¹⁹F MRI contrast agents. nih.gov |

| Perfluoroctyl mercaptan | 17 | PHA-g-F | Formulation of nanocapsules for ¹⁹F MRI contrast agents. nih.gov |

| Perfluorodecan-1-thiol | 21 | PHA-g-F | Formulation of nanocapsules for ¹⁹F MRI contrast agents. nih.gov |

Surface Modification and Tribological Studies

The ability of thiols to form strong covalent bonds with the surfaces of noble metals, such as gold, silver, and copper, allows for the creation of highly ordered self-assembled monolayers (SAMs). These SAMs are instrumental in tuning surface properties like wettability, adhesion, and friction. Introducing fluorine into the terminal end of the thiol molecule, as in this compound, is expected to dramatically lower the surface energy, leading to surfaces that are both hydrophobic and lipophobic.

While direct tribological studies on surfaces modified with this compound are not extensively documented, the principles are well-established. Fluorinated surfaces are known for their low coefficients of friction and excellent anti-wear properties. The introduction of thiol functional groups onto various materials, such as biochar, has been shown to be an effective modification strategy. mdpi.com Agents like 3-Mercaptopropyltrimethoxysilane (3-MPTS) are used to graft thiol groups onto surfaces to alter their chemical affinity. mdpi.com

By analogy, SAMs formed from this compound could serve as ultrathin lubricating films in micro- and nanoelectromechanical systems (MEMS/NEMS). The trifluoropropyl groups would form a low-energy, non-stick outer surface, reducing friction and preventing stiction, a common failure mode in such devices. The performance of these fluorinated SAMs would be influenced by factors such as chain length, packing density, and the nature of the underlying substrate.

| Thiolating Agent | Typical Substrate/Material | Modification Mechanism | Primary Application of Modification |

| 3-Mercaptopropyltrimethoxysilane (3-MPTS) | Biochar, Silica (B1680970) | Ligand exchange with surface hydroxyl groups. mdpi.com | Heavy metal sorption. mdpi.com |

| β-mercaptoethanol | Acid-treated carbon surfaces | Esterification with surface carboxylic acid groups. mdpi.com | Introduction of thiol groups. mdpi.com |

| This compound (Hypothesized) | Gold, Silver, Copper | Spontaneous chemisorption to form SAMs. | Low-friction, anti-stiction surfaces for MEMS/NEMS. |

Future Perspectives and Unexplored Research Avenues

The unique combination of a reactive thiol head and a fluorinated tail makes this compound a compound with significant untapped potential across multiple scientific disciplines. Future research is poised to explore and exploit its properties in greater depth.

Transition-Metal Catalysis: A significant unexplored avenue is the rational design and synthesis of chiral and achiral ligands derived from this compound. Systematic studies are needed to evaluate the performance of their corresponding metal complexes in a broad range of catalytic reactions. Investigating their role in asymmetric catalysis, where the electronic and steric profile of the ligand is paramount, could lead to the development of novel and highly efficient synthetic methodologies.

Advanced Materials and Nanotechnology: In materials science, a primary future direction involves the detailed characterization of self-assembled monolayers of this compound on various technologically relevant surfaces. Comprehensive tribological studies are required to quantify their friction-reducing and anti-wear capabilities, potentially opening up applications in advanced lubrication and corrosion-resistant coatings.

Nanomedicine and Imaging: Building upon the initial success in nanocapsule formulation, future work could explore the optimization of these systems. nih.gov This includes varying the polymer backbone, tuning the size of the nanocapsules, and incorporating targeting moieties to enhance their accumulation at specific disease sites. Furthermore, the encapsulation of other fluorinated therapeutic or diagnostic agents within shells functionalized with this compound warrants investigation.

Bioconjugation and Chemical Biology: The thiol group is widely used for bioconjugation via thiol-maleimide or thiol-ene "click" chemistry. The trifluoropropyl group could serve as a unique ¹⁹F NMR tag for labeling proteins, peptides, and other biomolecules, allowing for the study of their interactions and conformations in a biological milieu without the interference of background signals.

Q & A

Basic: What are the common synthetic routes for 3,3,3-Trifluoropropane-1-thiol?

Answer:

Synthesis typically involves nucleophilic substitution or radical-mediated thiolation. For example:

- Halide precursor route : Reacting 3,3,3-trifluoropropyl halides (e.g., bromide or iodide) with thiourea or sodium hydrosulfide (NaSH) under controlled pH and temperature. An inert atmosphere (N₂/Ar) is critical to prevent oxidation of the thiol group .

- Radical addition : Using photochemical or thermal initiation to add thiol groups to fluorinated alkenes. This method may require catalysts like AIBN (azobisisobutyronitrile) to stabilize intermediates.

Key considerations : Monitor reaction progress via GC-MS or ¹⁹F NMR to detect byproducts such as disulfides or unreacted halides.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity analysis : Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) to quantify impurities. Reference standards for fluorinated thiols are essential for calibration .

- Structural confirmation :

- ¹H/¹³C/¹⁹F NMR : The trifluoromethyl group (CF₃) shows a distinct triplet in ¹⁹F NMR (δ ≈ -60 to -70 ppm). Thiol protons (SH) appear as broad singlets in ¹H NMR (~1–2 ppm) but may require deuterated solvents to suppress exchange broadening.

- Elemental analysis (EA) : Validate C, H, F, and S content against theoretical values.

Advanced: How should researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Conflicting reactivity data often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may stabilize intermediates differently than non-polar solvents.

- Steric hindrance : The CF₃ group can reduce accessibility to the thiol group. Compare kinetic data across substrates (e.g., primary vs. tertiary fluorinated thiols).

- Methodological validation : Replicate experiments under standardized conditions (e.g., fixed temperature, solvent, and molar ratios). Cross-reference with computational studies (DFT) to model transition states and activation energies .

Advanced: What experimental strategies address the thermal instability of this compound during storage or reactions?

Answer:

- Stability assessment : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., onset temperatures for degradation).

- Stabilization methods :

- Add radical inhibitors (e.g., BHT) to suppress oxidative degradation.

- Store under inert gas at low temperatures (-20°C) in amber vials to minimize light/oxygen exposure.

- Use freshly distilled solvents to eliminate trace oxidants.

Reference : Thermochemical data from NIST (e.g., enthalpy of formation) can guide stability predictions .

Advanced: How can this compound be applied in surface modification studies?

Answer:

Fluorinated thiols are used to create self-assembled monolayers (SAMs) on gold or silver surfaces. Methodological steps :

- Substrate preparation : Clean Au(111) surfaces via plasma etching or chemical polishing.

- SAM formation : Immerse substrates in ethanolic solutions of the thiol (0.1–1 mM) for 12–24 hours.

- Characterization :

- X-ray photoelectron spectroscopy (XPS) : Confirm sulfur-gold bonding (S 2p₃/₂ peak at ~162 eV).

- Atomic force microscopy (AFM) : Assess monolayer uniformity and defects.

Note : Compare with non-fluorinated thiols to evaluate the impact of the CF₃ group on packing density and hydrophobicity .

Advanced: What analytical approaches differentiate between stereochemical outcomes in fluorinated thiol derivatives?

Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints for small molecules.

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., co-crystallize with resolving agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.